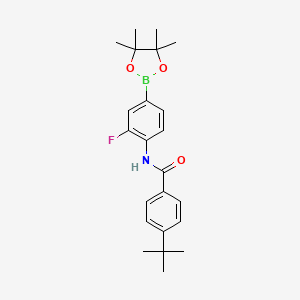

4-tert-butyl-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

Übersicht

Beschreibung

This compound is a boronate ester-containing benzamide derivative characterized by a tert-butyl group at the para-position of the benzamide ring and a fluorine atom at the ortho-position of the boronate-substituted phenyl ring. Its molecular structure enables applications in medicinal chemistry, particularly as a synthetic intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Boronic Ester: The initial step involves the formation of the boronic ester through a reaction between a suitable boronic acid and pinacol. This reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Substitution Reaction: The next step involves a substitution reaction where the boronic ester is reacted with a fluoro-substituted phenyl halide in the presence of a palladium catalyst. This step is often performed under Suzuki-Miyaura coupling conditions.

Amidation: The final step involves the amidation of the substituted phenyl boronic ester with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

4-tert-butyl-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the boronic ester moiety, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-tert-butyl-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

Biology: The compound can be used in the development of new pharmaceuticals due to its potential biological activity.

Medicine: It may serve as a precursor for the synthesis of drugs with specific therapeutic properties.

Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Wirkmechanismus

The mechanism of action of 4-tert-butyl-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. The boronic ester moiety can interact with enzymes or receptors, potentially inhibiting their activity. The fluoro-substituted phenyl ring can enhance the compound’s binding affinity to its targets, leading to increased biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related benzamide derivatives containing boronate esters or fluorine substituents (Table 1):

Physicochemical Properties

- Lipophilicity : The tert-butyl group increases logP compared to methyl or dimethyl analogues (e.g., ), enhancing membrane permeability .

- Solubility: Fluorine substitution may reduce aqueous solubility relative to non-halogenated derivatives (e.g., ), necessitating formulation optimization.

Key Research Findings

Synthetic Utility : The compound’s boronate group enables efficient cross-coupling in drug discovery pipelines, as seen in kinase inhibitor synthesis (71–81% yields) .

Positional Isomerism : Meta-substituted boronate analogues (e.g., ) exhibit lower steric hindrance than the ortho-fluoro target compound, impacting biological target engagement .

Thermodynamic Stability : The tert-butyl group stabilizes the benzamide core against metabolic degradation compared to smaller alkyl groups (e.g., methyl in ) .

Biologische Aktivität

4-tert-butyl-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

- Molecular Formula : C23H29BFNO3

- Molecular Weight : 397.29 g/mol

- CAS Number : 2235408-81-6

The compound features a dioxaborolane moiety which is known for its role in enhancing the bioavailability and stability of pharmaceutical agents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in signaling pathways. The presence of the fluorinated phenyl group and the dioxaborolane enhances its binding affinity to target proteins.

Target Proteins

- Kinases : The compound has been evaluated for its inhibitory effects on various kinases that play critical roles in cancer progression.

- Enzymatic Activity : It has shown potential in inhibiting enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Case Studies

- Cancer Cell Lines : In vitro studies demonstrated that this compound effectively inhibited growth in various cancer cell lines by targeting the EGFR pathway. The selectivity towards mutant forms of EGFR suggests a potential application in targeted therapies for non-small cell lung cancer (NSCLC).

- Inflammation Models : Research indicated that the compound significantly reduced pro-inflammatory cytokines in microglial cells, suggesting its utility in neuroinflammatory conditions.

- Metabolic Stability : Evaluations of metabolic stability showed that while the compound exhibits promising biological activity, it also faces challenges related to solubility and metabolic degradation which may impact its therapeutic viability.

Q & A

Q. Basic: What are the key synthetic routes for 4-tert-butyl-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide?

The synthesis typically involves multi-step functionalization :

- Step 1 : Preparation of the boronate ester. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is introduced via Suzuki-Miyaura coupling precursors or direct borylation of halogenated intermediates. This step often requires anhydrous conditions, Pd catalysts (e.g., Pd(PPh₃)₄), and refluxing in solvents like THF or dioxane .

- Step 2 : Amidation. The benzamide moiety is formed by reacting 4-tert-butylbenzoyl chloride with a fluorinated aniline derivative (e.g., 2-fluoro-4-boronate-phenylamine) in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (DMF or dichloromethane) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures is used to isolate the product. Purity is verified via HPLC (>98%) and NMR (e.g., absence of residual solvent peaks) .

Q. Basic: How should researchers handle and store this compound to ensure stability?

- Moisture Sensitivity : The boronate ester is prone to hydrolysis. Store under inert gas (N₂ or Ar) at 2–8°C in sealed, desiccated containers .

- Light Sensitivity : Protect from UV exposure using amber glassware.

- Solubility : Soluble in DMSO, DMF, and THF. Prepare stock solutions fresh or aliquot and store at -20°C for ≤6 months .

Q. Advanced: What strategies optimize Suzuki-Miyaura coupling efficiency for derivatives of this compound?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) with ligands like SPhos or XPhos. Evidence suggests Pd(dba)₂ with PCy₃ improves yields for sterically hindered aryl boronate esters .

- Solvent Optimization : Use toluene/EtOH (3:1) with K₂CO₃ as a base. Microwave-assisted heating (100°C, 30 min) can reduce reaction time by 60% compared to conventional reflux .

- Monitoring : Track reaction progress via TLC (Rf = 0.4 in hexane/EtOAc 7:3) or LC-MS to detect intermediates and byproducts .

Q. Advanced: How can computational methods aid in designing reactions involving this compound?

- Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. For example, ICReDD’s quantum chemical calculations predict optimal Pd catalyst coordination geometries for cross-coupling .

- Solvent Effects : Molecular dynamics simulations (e.g., COSMO-RS) can screen solvent polarity effects on reaction kinetics and selectivity .

- Data-Driven Optimization : Machine learning models trained on reaction databases (e.g., Reaxys) suggest ideal temperature/pH ranges for amidation (e.g., pH 8–9, 25–40°C) .

Q. Advanced: How should researchers resolve contradictions in spectroscopic data for this compound?

- NMR Discrepancies : If ¹H NMR shows unexpected splitting (e.g., para-substituted fluorine vs. ortho effects), confirm regiochemistry via NOESY (nuclear Overhauser effect) or ¹⁹F NMR coupling constants .

- Mass Spec Anomalies : High-resolution MS (HRMS-ESI) can distinguish between [M+H]⁺ and adducts (e.g., [M+Na]⁺). For boronate esters, observe characteristic isotopic patterns (¹⁰B/¹¹B) .

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in EtOAc/hexane and analyzing unit cell parameters .

Q. Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?

- Exothermic Reactions : Use jacketed reactors with controlled cooling during benzoyl chloride addition to prevent thermal degradation .

- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., 90% EtOH) for higher throughput. Validate purity via melting point (mp 148–150°C) and DSC .

- Byproduct Management : Monitor for hydrolyzed boronate esters (via IR: loss of B-O stretch at 1340 cm⁻¹) and optimize inert atmosphere protocols .

Q. Advanced: How can this compound’s bioactivity be systematically evaluated?

- Target Identification : Use computational docking (AutoDock Vina) against kinase or GPCR libraries. The fluorophenyl-boronate motif shows affinity for tyrosine kinases (e.g., EGFR) .

- In Vitro Assays : Screen for cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM. Compare IC₅₀ values against controls like erlotinib .

- Metabolic Stability : Perform microsomal incubation (human liver microsomes, 1 hr) and analyze via LC-MS/MS for oxidative metabolites .

Eigenschaften

IUPAC Name |

4-tert-butyl-N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29BFNO3/c1-21(2,3)16-10-8-15(9-11-16)20(27)26-19-13-12-17(14-18(19)25)24-28-22(4,5)23(6,7)29-24/h8-14H,1-7H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBCUJNTBXWIAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.